Ferric valerate Ferric valerate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18511474
InChI: InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7);
SMILES:
Molecular Formula: C15H30FeO6
Molecular Weight: 362.24 g/mol

Ferric valerate

CAS No.:

Cat. No.: VC18511474

Molecular Formula: C15H30FeO6

Molecular Weight: 362.24 g/mol

* For research use only. Not for human or veterinary use.

Ferric valerate -

Specification

Molecular Formula C15H30FeO6
Molecular Weight 362.24 g/mol
IUPAC Name iron;pentanoic acid
Standard InChI InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7);
Standard InChI Key NZDBOFDIRHVXFB-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)O.CCCCC(=O)O.CCCCC(=O)O.[Fe]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ferric valerate’s molecular formula, C₁₅H₃₀FeO₆, reflects its tripartite coordination structure: one iron(III) center bound to three valerate anions (C₅H₉O₂⁻). The valerate ligand, a five-carbon carboxylate, confers distinct steric and electronic properties compared to shorter-chain analogs like acetate or citrate. Key identifiers include:

PropertyValue
IUPAC NameIron; pentanoic acid
Canonical SMILESCCCCC(=O)O.CCCCC(=O)O.CCCCC(=O)O.[Fe]
InChI KeyNZDBOFDIRHVXFB-UHFFFAOYSA-N
PubChem CID91886378

The compound’s InChI string (InChI=1S/3C5H10O2.Fe/c31-2-3-4-5(6)7;/h32-4H2,1H3,(H,6,7);) confirms its octahedral geometry, where the iron center coordinates with six oxygen atoms from three bidentate valerate ligands.

Synthesis and Production

Methodological Considerations

While no direct synthesis protocols for ferric valerate are documented in the provided sources, parallels can be drawn from patented methods for analogous ferric carboxylates. For instance, the synthesis of ferric citrate involves reacting ferric chloride with alkali metal carbonates to generate colloidal ferric hydroxide, followed by ligand exchange with citric acid . Adapting this approach for valeric acid would likely involve:

  • Precipitation of Ferric Hydroxide:
    Ferric chloride hexahydrate reacts with sodium carbonate in aqueous solution, forming ferric hydroxide colloids and releasing CO₂ gas . Optimal pH ranges (6.8–8.5) and temperatures (15–40°C) ensure complete precipitation while minimizing iron oxide formation.

  • Ligand Substitution:
    Substituting citric acid with valeric acid under controlled heating (80–150°C) facilitates the displacement of hydroxide ligands by valerate anions. Stoichiometric ratios of 1.25–1.5 equivalents of valeric acid per iron atom maximize yield .

  • Purification and Isolation:
    Precipitation via water-miscible organic solvents (e.g., acetone or ethanol) reduces solubility, followed by vacuum drying at ≤30°C to preserve structural integrity .

Physicochemical Properties

Redox Behavior

The iron(III) center in ferric valerate acts as a Lewis acid, participating in single-electron transfer reactions. This redox activity underpins its potential utility in catalytic systems, though specific reduction potentials require further characterization.

Research Applications

Catalysis and Materials Science

Ferric valerate’s combination of redox-active metal centers and hydrophobic ligands makes it a candidate for:

  • Heterogeneous Catalysis: Facilitating oxidation reactions in nonpolar media due to improved substrate-catalyst compatibility.

  • Nanoparticle Synthesis: Serving as a precursor for iron oxide nanoparticles with surface-bound carboxylates, enhancing colloidal stability .

Biological Interactions

Comparative Analysis with Analogous Ferric Compounds

PropertyFerric ValerateFerric Citrate Ferric Pyrophosphate
Molecular FormulaC₁₅H₃₀FeO₆C₆H₅FeO₇Fe₄(P₂O₇)₃
SolubilityOrganic solventsWater-solubleInsoluble
Surface Area (BET)Not reported<14 m²/gNot applicable
Primary Use CaseCatalysis researchPharmaceuticalFood fortification

Ferric valerate’s distinctive ligand architecture differentiates it from citrate and pyrophosphate analogs, particularly in solubility and surface reactivity. For instance, ferric citrate’s low surface area (<14 m²/g) optimizes it for controlled-release formulations , whereas ferric valerate’s organic solubility suits non-aqueous reaction environments.

Analytical Characterization Techniques

Spectroscopic Methods

  • UV-Vis Spectroscopy: λₘₐₓ for ferric carboxylates typically falls between 200–300 nm due to ligand-to-metal charge transfer transitions .

  • XRD Analysis: Amorphous patterns (broad peaks) distinguish ferric valerate from crystalline iron oxides .

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with C18 columns and methanol/water mobile phases resolves ferric valerate from decomposition products, though method validation remains pending .

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